molecular formula C7H10O2 B041561 Methyl 1-cyclopentene-1-carboxylate CAS No. 25662-28-6

Methyl 1-cyclopentene-1-carboxylate

Cat. No.: B041561
CAS No.: 25662-28-6
M. Wt: 126.15 g/mol
InChI Key: VTYCAXIAUKEGBQ-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentene-1-carboxylate, a cyclic alkene, is a cyclopentene derivative. It participates in the synthesis of azulene derivatives by initially forming the corresponding cyclopropanol followed by oxy-Cope rearrangement.

Scientific Research Applications

  • Synthesis of Natural Product Intermediates : Methyl-substituted 1-cyclopentene-1-carboxylic esters, including Methyl 1-cyclopentene-1-carboxylate, are used in synthesizing intermediates for natural products. For example, they aid in creating compounds like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde and ethyl 2-methyl-3-oxo (Takeda & Tsuboi, 1977).

  • Degradation of Picrotoxinin : The compound is also key in synthesizing methyl 5-hydroxy-2-methyl-3-oxo-1-cyclopentene-1-carboxylate, important in the degradation study of picrotoxinin (Finch & Schlittler, 1968).

  • Biological Studies : Cycloleucine, which inhibits RNA methylation in chicken embryo fibroblasts, is related to this compound. It impacts the processing and function of poly(A)+ RNA but impairs ribosomal RNA transport and accumulation (Dimock & Stoltzfus, 1979).

  • High-Performance Coatings : Methyl 2-(bicyclo[3.1.0]hex-1-yl)acrylate, a variant, is a highly reactive polymer with potential applications in high-performance coatings due to its glass transition temperature of 90°C (Moszner et al., 2003).

  • Pharmaceutical and Biotechnology Applications : Synthesis of 1,2-disubstituted cyclopentanes and their corresponding alkanoates, related to this compound, demonstrates potential applications in pharmaceuticals and biotechnology (Vatèla et al., 1988).

  • Synthesis of Enantiomers : Efficient synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate demonstrates the compound's significance in chemical synthesis (Davies et al., 2003).

  • Cycloaddition Reactions : Studies involving cycloaddition reactions with methyl glyoxylate oxime and cyclopentadiene or cyclopentene highlight the compound's reactivity and potential in synthesizing various chemical products (Sousa et al., 2012).

Safety and Hazards

Methyl 1-cyclopentene-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It has a flash point of 62 °C .

Properties

IUPAC Name

methyl cyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCAXIAUKEGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338442
Record name Methyl cyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25662-28-6
Record name Methyl cyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclopent-1-ene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [] While the 1,4-conjugate addition of alkyl cuprates to Methyl 1-cyclopentene-1-carboxylate typically yields a mixture of diastereomers, researchers have developed a strategy to obtain stereoisomerically pure products. By utilizing an epimerization approach followed by crystallization, it is possible to isolate the desired enantiomer in high purity. This method highlights the potential of this compound as a building block for the synthesis of complex chiral molecules.

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